molecular formula C9H10O3 B2816357 2-Hydroxy-4-methoxy-6-methylbenzaldehyde CAS No. 34883-08-4

2-Hydroxy-4-methoxy-6-methylbenzaldehyde

Cat. No.: B2816357
CAS No.: 34883-08-4
M. Wt: 166.176
InChI Key: UCWVXCBZZYBRAB-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-6-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde, also known as 4-Methoxy-6-methylsalicylaldehyde, is Tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment that gives color to our skin, hair, and eyes.

Mode of Action

This compound acts as an inhibitor of Tyrosinase . By binding to this enzyme, it prevents the conversion of tyrosine into melanin, thereby reducing the production of melanin.

Biochemical Pathways

The compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting Tyrosinase, the compound disrupts this pathway, leading to a decrease in melanin production.

Result of Action

The molecular and cellular effects of the compound’s action result in a decrease in melanin production . This could potentially lead to a lightening of skin color, making the compound of interest in the treatment of hyperpigmentation disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methoxy-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of a phenol derivative with formaldehyde in the presence of a base, followed by oxidation. For instance, a mixture of phenol derivative, anhydrous magnesium chloride, and triethylamine in tetrahydrofuran is heated under reflux for 24 hours. The reaction mixture is then cooled, acidified, and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Hydroxy-4-methoxy-6-methylbenzoic acid.

    Reduction: 2-Hydroxy-4-methoxy-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

2-Hydroxy-4-methoxy-6-methylbenzaldehyde can be compared with other similar compounds, such as:

These structural differences can influence the reactivity and applications of the compounds. For instance, the presence of different substituents can affect the compound’s ability to participate in specific chemical reactions or its efficacy as a tyrosinase inhibitor.

Properties

IUPAC Name

2-hydroxy-4-methoxy-6-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-7(12-2)4-9(11)8(6)5-10/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWVXCBZZYBRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34883-08-4
Record name 2-hydroxy-4-methoxy-6-methylbenzaldehyde
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